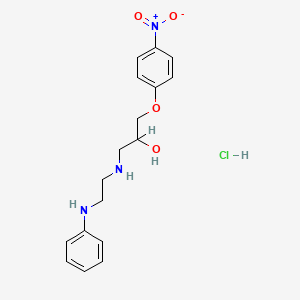
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride is a complex organic compound that features a combination of functional groups, including an aniline derivative, an amino group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the aminoethyl group and the nitrophenoxy group. Common reagents used in these reactions include aniline, ethylene diamine, and p-nitrophenol. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-: Lacks the monohydrochloride component.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, dihydrochloride: Contains an additional hydrochloride group.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The uniqueness of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride lies in its specific combination of functional groups and its potential applications. The presence of the monohydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
76210-96-3 |
|---|---|
Molecular Formula |
C17H22ClN3O4 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(2-anilinoethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-16(12-18-10-11-19-14-4-2-1-3-5-14)13-24-17-8-6-15(7-9-17)20(22)23;/h1-9,16,18-19,21H,10-13H2;1H |
InChI Key |
FLVRUILIACMHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


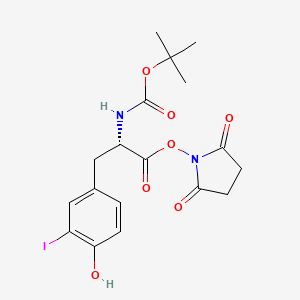
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
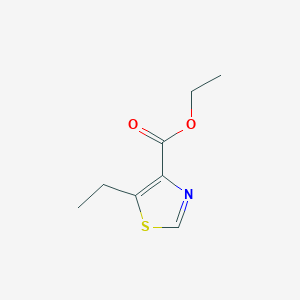


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

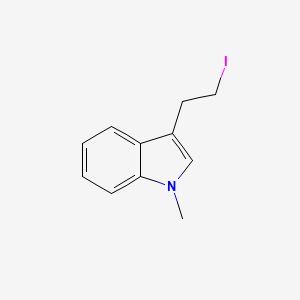
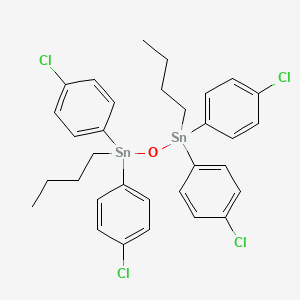
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
